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molecular formula C12H14O3 B8508491 5-(Cyclobutylmethoxy)-1,3-benzodioxole

5-(Cyclobutylmethoxy)-1,3-benzodioxole

Cat. No. B8508491
M. Wt: 206.24 g/mol
InChI Key: XRGGPDPCPLSEEL-UHFFFAOYSA-N
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Patent
US08445501B2

Procedure details

Starting from commercially available bromomethyl-cyclobutane and sesamol the title compound is obtained as colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:6][CH2:5][CH2:4]1.[CH2:7]1[O:11][C:10]2[CH:12]=[C:13]([OH:16])[CH:14]=[CH:15][C:9]=2[O:8]1>>[CH:3]1([CH2:2][O:16][C:13]2[CH:14]=[CH:15][C:9]3[O:8][CH2:7][O:11][C:10]=3[CH:12]=2)[CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)COC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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